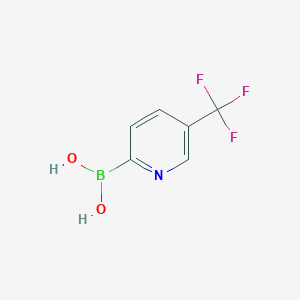

5-(Trifluoromethyl)pyridine-2-boronic acid

Descripción general

Descripción

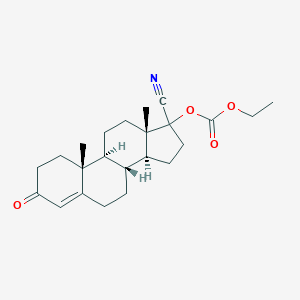

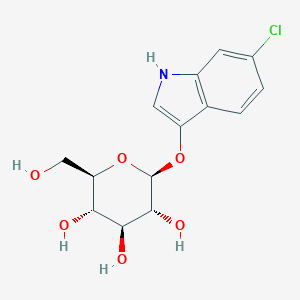

5-(Trifluoromethyl)pyridine-2-boronic acid is a boronic acid derivative with a trifluoromethyl group and a pyridine ring. It is related to other boronic acids and pyridine compounds that have been studied for their chemical properties and potential applications in organic synthesis and catalysis.

Synthesis Analysis

The synthesis of related boronic acid compounds involves the use of halogenated pyridines as starting materials. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was achieved using 2-chloro-4-iodo-5-trifluoromethyl pyridine, reacting with n-butyl lithium reagent under controlled conditions to yield a product with high purity and yield . This suggests that similar methodologies could be applied to synthesize 5-(Trifluoromethyl)pyridine-2-boronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized using techniques such as IR, NMR, and X-ray diffraction. For example, the structure of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was confirmed by X-ray diffraction, and its electronic structure was analyzed using DFT, showing consistency between the optimized DFT structure and the crystal structure . This indicates that 5-(Trifluoromethyl)pyridine-2-boronic acid could also be analyzed using similar methods to understand its molecular conformation and electronic properties.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including catalytic processes. Tris(pentafluorophenyl)borane, a related boron Lewis acid, has been used in catalytic hydrometallation reactions, alkylations, and aldol-type reactions . Additionally, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines . These studies suggest that 5-(Trifluoromethyl)pyridine-2-boronic acid could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can be influenced by their molecular structures. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, which is important for understanding the compound's solubility and reactivity . The molecular structures of pyridine complexes with boron trifluoride, boron trichloride, and boron tribromide have been studied by gas phase electron diffraction, providing insights into the bonding interactions and geometries of these complexes . These findings can be extrapolated to predict the behavior of 5-(Trifluoromethyl)pyridine-2-boronic acid in various environments.

Aplicaciones Científicas De Investigación

Synthesis Methods and Properties:

- A study detailed the synthesis of related compounds like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, exploring various synthesis conditions and achieving high purity and yield, demonstrating the feasibility of synthesizing similar compounds under controlled conditions (Liu Guoqua, 2014).

Catalytic Applications:

- A research project investigated metal-free, regio-, and chemoselective hydroboration of pyridines, catalyzed by diazaphosphenium triflate, which could be relevant for compounds like 5-(trifluoromethyl)pyridine-2-boronic acid in catalytic processes (Bin Rao, C. Chong, Rei Kinjo, 2018).

Bio-evaluation and Microwave-Assisted Synthesis:

- Another study explored microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids, starting from compounds like 5-(trifluoromethyl)pyridine-2-boronic acid. This research showed potential in the development of compounds with antimicrobial properties (A. Jha, T. Atchuta Ramarao, 2017).

Applications in Organic Synthesis:

- Research into the selective synthesis of various pyridine derivatives using boron difluoromethanesulfonate suggests potential applications of similar compounds like 5-(trifluoromethyl)pyridine-2-boronic acid in organic synthesis (J. Jun, T. H. Ha, 1997).

Structural and Spectral Studies:

- Theoretical studies on the structures and absorption spectra of related boron complexes provide insights into the electronic and absorption characteristics, which could be applicable to 5-(trifluoromethyl)pyridine-2-boronic acid (W. Zheng, Xuejing Pan, L. Cui, Z. Su, R. Wang, 2007).

Lewis Acid Complexes and Catalysis:

- A study on tris(pentafluorophenyl)boron complexes, which may relate to the reactivity of 5-(trifluoromethyl)pyridine-2-boronic acid, explored the synthesis and reactivity of these complexes with nitrogen-containing compounds, showing potential applications in catalysis (F. Focante, P. Mercandelli, A. Sironi, L. Resconi, 2006).

Crystal Structure Analysis:

- A study of the crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, revealed a water-bridged hydrogen-bonding network, which could provide insights into the structural properties of 5-(trifluoromethyl)pyridine-2-boronic acid (N. Ye, J. Tanski, 2020).

Suzuki Cross-Coupling Reactions:

- A research focused on the synthesis and Suzuki cross-coupling reactions of related compounds, indicating potential applications in creating complex organic molecules (F. Batool, A. Emwas, Xin Gao, M. Munawar, G. Chotana, 2016).

Mecanismo De Acción

Target of Action

5-(Trifluoromethyl)pyridine-2-boronic acid, also known as (5-(Trifluoromethyl)pyridin-2-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are undergoing transition metal-catalyzed carbon-carbon bond formation .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound transfers a formally nucleophilic organic group to a palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, is a part of a larger biochemical pathway involving the synthesis of various organic compounds . The products of this reaction can be further processed in various ways, leading to a wide range of downstream effects.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 5-(Trifluoromethyl)pyridine-2-boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of 5-(Trifluoromethyl)pyridine-2-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions help maintain the stability and efficacy of the compound .

Safety and Hazards

Propiedades

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-5(7(12)13)11-3-4/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHRRKVXTZBZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590542 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyridine-2-boronic acid | |

CAS RN |

1162257-58-0 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.